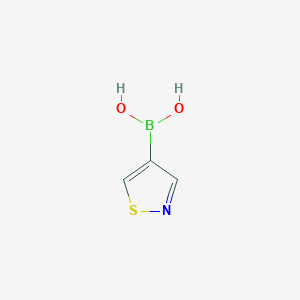

Isothiazol-4-ylboronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,2-thiazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-8-2-3/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWRYHURUDXLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSN=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isothiazol-4-ylboronic acid chemical properties

An In-depth Technical Guide to Isothiazol-4-ylboronic Acid: Properties, Reactivity, and Applications in Modern Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound (CAS: 1448859-47-9) is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the fields of medicinal chemistry and materials science. The isothiazole motif is a key pharmacophore found in a range of biologically active compounds, and this boronic acid derivative provides a versatile handle for its incorporation into complex molecular architectures. This guide offers an in-depth analysis of the core chemical properties, stability, and reactivity of this compound. We provide expert insights into its application in palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and a discussion of plausible synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel chemical entities.

This compound is a solid, bench-stable reagent under standard laboratory conditions, making it a convenient building block for synthetic campaigns.[1] Its fundamental properties are summarized below.

Data Summary

| Property | Value | Source(s) |

| CAS Number | 1448859-47-9 | [1][2] |

| Molecular Formula | C₃H₄BNO₂S | [2] |

| Molecular Weight | 128.95 g/mol | [2][3] |

| IUPAC Name | (1,2-thiazol-4-yl)boronic acid | [2] |

| Appearance | Solid | [1] |

| Topological Polar Surface Area | 53.35 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 1 | [3] |

| SMILES | OB(O)C1=CSN=C1 | [3] |

Stability, Storage, and Handling

As with many boronic acids, this compound is susceptible to dehydration to form its corresponding boroxine (a cyclic trimer anhydride). This process is typically reversible upon exposure to water. For long-term viability, it is recommended to store the compound under inert gas, sealed, and refrigerated (2-8°C).[4]

From a safety perspective, standard laboratory precautions should be observed. The compound is classified as a potential irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.[4]

Predicted pKa and Solubility Profile

-

Acidity (pKa): Specific experimental pKa data for this compound is not widely published. However, its acidity can be reliably predicted and understood by comparison to well-studied analogs. Phenylboronic acid has a pKa of approximately 8.8 in aqueous solution.[5] The isothiazole ring is an electron-deficient heterocycle, which imparts an electron-withdrawing effect on the boronic acid moiety. This inductive effect is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa relative to phenylboronic acid. Experimental determination of the pKa would typically be performed via potentiometric or spectrophotometric titration, which are standard methods for such compounds.[5]

-

Solubility: Based on studies of analogous compounds like phenylboronic acid, this compound is expected to be soluble in polar organic solvents such as methanol, DMSO, DMF, and ethers like THF and dioxane.[6] Its solubility in water is likely to be low, a common characteristic of small-molecule arylboronic acids.[6] Poor solubility in nonpolar hydrocarbon solvents like hexanes or methylcyclohexane is also anticipated.[6] For reaction purposes, particularly in Suzuki-Miyaura couplings, solvent systems are often mixtures (e.g., dioxane/water, toluene/ethanol/water) that can accommodate both the boronic acid and the coupling partner.

Proposed Synthetic Route

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or derivatization. A robust and common strategy for the synthesis of heteroaryl boronic acids involves a metal-halogen exchange followed by borylation.

A plausible route would commence with 4-bromoisothiazole. This precursor would undergo a lithium-halogen exchange at low temperature (-78 °C) using a strong organolithium base like n-butyllithium. The resulting 4-lithioisothiazole intermediate is a potent nucleophile that is immediately quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate. A final aqueous acidic workup hydrolyzes the ester to yield the target this compound.

Chemical Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the straightforward synthesis of biaryl and hetero-biaryl structures.[7]

The Catalytic Cycle

The mechanism is a well-established catalytic cycle involving three key steps:[8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, Ar-Br), forming a Pd(II) complex.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., CO₃²⁻) to form a more nucleophilic boronate species [B(OH)₃R]⁻.[9] This species then transfers the isothiazole group to the Pd(II) center, displacing the halide and forming a new Pd(II)-isothiazole complex. This is the crucial C-C bond forming precursor step.

-

Reductive Elimination: The two organic fragments (the aryl group and the isothiazole group) are eliminated from the palladium center, forming the final coupled product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize 4-(Aryl)-isothiazole.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Methodology:

-

Reactor Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and K₃PO₄ (3.0 eq).

-

Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₃PO₄ is an effective base for activating the boronic acid without causing significant hydrolysis of sensitive functional groups.

-

-

Catalyst Pre-formation (Expertise Pillar): In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane. Stir for 5-10 minutes. The solution may change color, indicating catalyst formation. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, which is often crucial for coupling with heteroaryl partners.

-

Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Causality: The Pd(0) species is oxygen-sensitive. Rigorous exclusion of air is critical to prevent catalyst deactivation and ensure high yields.

-

-

Solvent Addition & Execution: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction mixture is heated to 80-100 °C with vigorous stirring.

-

Causality: The solvent mixture is chosen to solubilize both the organic substrates and the inorganic base. Degassing the solvents (e.g., by sparging with argon) further protects the catalyst.

-

-

Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 2-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Applications in Drug Discovery

The isothiazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. It is present in drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][9]

This compound is an ideal reagent for introducing this pharmacophore during lead optimization campaigns. Its use in Suzuki couplings allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Sources

- 1. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1448859-47-9|this compound|BLD Pharm [bldpharm.com]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

Isothiazol-4-ylboronic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Isothiazol-4-ylboronic Acid

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. The isothiazole scaffold is a bioisostere for various functional groups and is present in a range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] When functionalized with a boronic acid moiety, it becomes a versatile precursor for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[3] This guide provides a comprehensive overview of a robust synthetic protocol for this compound, detailed characterization methodologies, and insights into its practical application for researchers, medicinal chemists, and professionals in pharmaceutical development.

Introduction: The Strategic Value of Isothiazole Boronic Acids

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship.[2] This arrangement confers unique electronic properties and metabolic stability, making it an attractive scaffold in medicinal chemistry.[3][4] Boronic acids and their derivatives are indispensable tools in modern organic synthesis due to their stability, low toxicity, and broad functional group tolerance, most notably as coupling partners in palladium-catalyzed reactions.[5][6]

The convergence of these two moieties in this compound creates a powerful synthon for accessing novel chemical space. Its application allows for the strategic introduction of the isothiazole core into complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide explains the causal science behind a validated synthesis and provides a framework for its definitive characterization.

Synthesis of this compound: A Mechanistic Approach

The synthesis of heteroaryl boronic acids can be challenging due to the electronic nature and potential instability of the heterocyclic core.[5] A common and effective strategy involves a halogen-metal exchange followed by borylation. This method offers high regioselectivity, starting from a readily available halo-isothiazole precursor.

The protocol described herein proceeds via the lithiation of 4-bromoisothiazole and subsequent quenching with a trialkyl borate ester. This choice is predicated on the reliability of lithium-halogen exchange at low temperatures to generate a nucleophilic organolithium species, which then efficiently attacks the electrophilic boron atom of the borate ester.

Experimental Protocol: Halogen-Metal Exchange and Borylation

Step 1: In Situ Generation of 4-Isothiazolyllithium

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and 4-bromoisothiazole (1.0 mmol, 1.0 eq).

-

Cool the solution to -78 °C using an acetone/dry ice bath. Causality: This low temperature is critical to prevent side reactions and decomposition of the unstable organolithium intermediate.

-

Slowly add n-butyllithium (1.1 mmol, 1.1 eq, 2.5 M solution in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. Self-Validation: The reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or GC-MS to check for deuterium incorporation, confirming the formation of the organolithium species.

Step 2: Borylation and Hydrolysis

-

To the cold (-78 °C) solution of 4-isothiazolyllithium, add triisopropyl borate (1.5 mmol, 1.5 eq) dropwise. Causality: A trialkyl borate serves as the electrophilic boron source. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming "ate" complexes that can complicate the reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~2. Causality: Acidic hydrolysis protonates the boronate ester intermediate, releasing the free boronic acid.

-

Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis.

Step 3: Isolation and Purification

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford this compound as a solid.

Synthetic Workflow Diagram

Caption: Workflow for the analytical characterization.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show characteristic signals for the two protons on the isothiazole ring. The C5-H proton typically appears as a singlet or a narrow doublet, while the C3-H proton appears at a different chemical shift, also as a singlet or narrow doublet. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes appearing as a broad singlet between 4-6 ppm or not being observed at all.

-

¹³C NMR: The spectrum will show three signals corresponding to the isothiazole ring carbons. The carbon atom attached to the boron (C4) is often significantly broadened or not observed due to quadrupolar relaxation from the adjacent boron atom. [7] * ¹¹B NMR: This is a crucial technique for characterizing boronic acids. A single, broad resonance is expected, typically in the range of δ 28-34 ppm for sp²-hybridized trigonal planar boronic acids. [8]The presence of the trimeric boroxine anhydride would result in a slightly different chemical shift.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the elemental composition. The analysis will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound. The characteristic isotopic pattern of boron (¹⁰B/¹¹B) and sulfur (³²S/³³S/³⁴S) can further validate the molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify key functional groups. Expect to see a strong, broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. A sharp band around 1350 cm⁻¹ is characteristic of the B-O stretch.

-

Summary of Expected Analytical Data

| Property/Technique | Expected Observation |

| Molecular Formula | C₃H₄BNO₂S [9] |

| Molecular Weight | 128.95 g/mol [9] |

| Appearance | White to off-white solid [10] |

| ¹H NMR (DMSO-d₆) | δ ~8.9 (s, 1H, C3-H), δ ~8.5 (s, 1H, C5-H), δ ~8.2 (br s, 2H, B(OH)₂) |

| ¹³C NMR (DMSO-d₆) | δ ~155 (C3), δ ~150 (C5). C4 signal attached to boron may not be observed. [7] |

| ¹¹B NMR (DMSO-d₆) | δ ~28-30 ppm (broad singlet) [8] |

| HRMS (ESI+) | m/z calculated for C₃H₅BNO₂S [M+H]⁺: 130.0132; found: 130.013x |

| IR (ATR, cm⁻¹) | ~3300 (br, O-H), ~1350 (B-O), ~1600 (C=N) |

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for the Suzuki-Miyaura reaction, enabling the formation of C(sp²)-C(sp²) bonds. [3]This reaction allows for the coupling of the isothiazole-4-yl moiety with a variety of aryl or heteroaryl halides (or triflates), providing a direct and modular route to complex biaryl and hetero-biaryl structures that are of high interest in pharmaceutical research. [11][12]The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, with the boronic acid participating in the key transmetalation step. [3][13]

Conclusion

This technical guide outlines a reliable and mechanistically sound protocol for the synthesis of this compound. By understanding the causality behind each experimental step—from the low-temperature lithiation to the acidic hydrolysis—researchers can confidently execute the synthesis. The comprehensive characterization workflow presented provides a self-validating framework to ensure the production of high-purity material. The strategic importance of this compound as a versatile building block, particularly for Suzuki-Miyaura cross-coupling reactions, underscores its value to the scientific community engaged in the design and synthesis of novel therapeutic agents.

References

- Duncton, M. A. J. (2006). Microwave-Assisted Preparation of Fused Bicyclic Heteroaryl Boronates: Application in One-Pot Suzuki Couplings. American Chemical Society. [Link]

- Darses, S., & Genet, J.-P. (2018). An easy route to (hetero)arylboronic acids. Semantic Scholar. [Link]

- Hawkins, B. C., & convenient synthesis of heterocyclic boronic acids. (2005). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry.

- Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.

- Allais, C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Chemistry.

- Alam, M. A., et al. (2021). The importance of isothiazoles in medicinal and pharmaceutical sectors.

- Wang, X., et al. (2021). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.

- Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

- Supplementary Material. The Royal Society of Chemistry. [Link]

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.

- Iglesias, M., et al. (2014).

- Wi, D. H., et al. (2012).

- Tripp, C. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- Latorre, A., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.

- Edwards, R. L., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Isothiazol-4-ylboronic acid CAS number 1448859-47-9

An In-Depth Technical Guide to Isothiazol-4-ylboronic Acid (CAS: 1448859-47-9): A Key Building Block for Modern Drug Discovery

Abstract

This compound is a heterocyclic boronic acid that serves as a critical building block in contemporary organic synthesis and medicinal chemistry. Its structure uniquely combines the electronically distinct isothiazole ring system with the versatile reactivity of a boronic acid functional group. This guide provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. We will explore the compound's physicochemical properties, spectroscopic characterization, a representative synthetic approach, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The narrative emphasizes the causality behind experimental choices and provides field-proven insights to empower scientists in leveraging this valuable reagent for the synthesis of novel chemical entities.

Introduction: A Convergence of Scaffolds

The strategic value of this compound in research and development stems from the synergistic combination of its two core components: the isothiazole heterocycle and the boronic acid moiety.

-

The Isothiazole Scaffold in Medicinal Chemistry : The isothiazole ring is a privileged sulfur- and nitrogen-containing five-membered heterocycle. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. Isothiazole derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] The ring's unique electronic nature and ability to participate in hydrogen bonding can facilitate strong, specific interactions with biological targets.[1]

-

The Power of Boronic Acids in Synthesis and Drug Design : Boronic acids are indispensable tools in modern chemistry, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[4][5] Beyond their role as synthetic intermediates, boronic acids themselves have emerged as a significant class of pharmaceuticals, with five drugs approved by the FDA to date.[6][7] Their ability to form reversible covalent bonds with diols, such as those found in saccharides or enzyme active sites, underpins their therapeutic mechanisms.[7][8]

This compound, therefore, represents a powerful reagent for introducing the isothiazole scaffold into complex molecules, enabling the exploration of new chemical space in drug discovery programs.

Physicochemical Properties and Characterization

Validating the identity, purity, and stability of starting materials is the foundation of reproducible science. This compound is a solid at room temperature and requires careful characterization to ensure its suitability for synthetic applications.[9]

| Property | Value | Source |

| CAS Number | 1448859-47-9 | [9][10][11] |

| Molecular Formula | C₃H₄BNO₂S | [9][10][12] |

| Molecular Weight | 128.95 g/mol | [10][12][13] |

| Appearance | Solid | [9] |

| SMILES | OB(O)C1=CSN=C1 | [10][14] |

| InChI Key | DMWRYHURUDXLLO-UHFFFAOYSA-N | [9][12] |

| Storage | Sealed in dry, 2-8°C | [10][14] |

Spectroscopic Validation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of this compound.

-

¹¹B NMR Spectroscopy : This is the most direct method for characterizing boronic acids. The boron atom in a free, sp²-hybridized arylboronic acid typically resonates in the range of δ 27–30 ppm.[15] The presence of a single, sharp peak in this region is a strong indicator of a clean, monomeric boronic acid. Broader signals may suggest the presence of the trimeric anhydride form, known as a boroxine, which can form upon dehydration. During reaction monitoring, the formation of a tetracoordinate sp³-hybridized boronate intermediate will cause a significant upfield shift, providing a useful mechanistic probe.[16]

-

¹H and ¹³C NMR Spectroscopy : These techniques confirm the structure of the isothiazole ring. The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the heterocyclic ring. Similarly, the ¹³C NMR spectrum should display signals for the three carbons of the isothiazole ring, with the carbon atom directly attached to the boron (the ipso-carbon) often being difficult to detect due to quadrupolar relaxation.[17]

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI-MS) can detect the molecular ion and confirm the elemental composition.

-

Infrared (IR) Spectroscopy : Can be used to identify key functional groups, such as the broad O-H stretching vibration of the boronic acid hydroxyl groups (~3200-3400 cm⁻¹) and the B-O stretching vibration (~1350 cm⁻¹).[17]

Purity Assessment

For applications in drug development, where stoichiometric precision is critical, purity must be rigorously assessed.

-

High-Performance Liquid Chromatography (HPLC) : The primary method for determining the purity of the compound. A reverse-phase method with UV detection is typically employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Combines the separation power of HPLC with the detection capabilities of MS, allowing for the simultaneous assessment of purity and confirmation of identity.[14]

Synthesis and Safe Handling

While numerous methods exist for the synthesis of the isothiazole core, a common and logical strategy for preparing heteroaryl boronic acids involves a halogen-metal exchange followed by borylation.[18]

Representative Synthetic Pathway

The following protocol describes a plausible, field-proven approach for the synthesis of this compound from 4-bromo-isothiazole. This pathway is illustrative of the general strategy employed for such transformations.

Step 1: Halogen-Metal Exchange. A solution of 4-bromo-isothiazole in an anhydrous, aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C). This is crucial to prevent side reactions. A strong organolithium base, such as n-butyllithium, is added dropwise to form the highly reactive 4-lithio-isothiazole intermediate.

Step 2: Borylation. The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, which acts as the boron source. The reaction is allowed to slowly warm to room temperature.

Step 3: Hydrolysis. The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the intermediate boronate ester to yield the final product, this compound.

Caption: Plausible synthetic route to this compound.

Safe Handling and Storage

Proper handling is essential for user safety and to maintain the integrity of the compound.

-

Safety Precautions : Always handle this compound in a well-ventilated fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Avoid inhalation of dust and direct contact with skin and eyes.[19] The GHS07 "Warning" pictogram is associated with this class of compounds, indicating potential for irritation.[10]

-

Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[19] Refrigeration at 2-8°C is recommended to ensure long-term stability.[10][14]

-

Chemical Stability : Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides (boroxines). While this process is often reversible under reaction conditions (e.g., Suzuki coupling), it can affect the compound's weight and stoichiometry. Storing the compound in a dry environment is critical to minimize boroxine formation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, enabling the formation of a C(sp²)-C(sp²) bond between the isothiazole ring and another aryl or vinyl group.[3][4]

Mechanistic Overview

Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process is generally understood to proceed via three key steps, catalyzed by a Palladium(0) species.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.

-

Transmetalation : The boronic acid (R²-B(OH)₂) is activated by a base (e.g., carbonate) to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This species transfers its organic group (the isothiazole ring, R²) to the Pd(II) center, displacing the halide and forming a new Pd(II) complex with both organic partners.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following is a representative, robust protocol for the coupling of this compound with a generic aryl bromide.

Objective : To synthesize 4-(Aryl)-isothiazole.

Materials :

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure :

-

Reaction Setup : To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and the base. The use of a slight excess of the boronic acid (1.2 eq) helps drive the reaction to completion.

-

Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is a critical, self-validating step; the reaction is sensitive to oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition : Add the degassed solvent mixture, followed by the palladium catalyst. The choice of a phosphine-ligated catalyst like Pd(PPh₃)₄ is common for aryl-aryl couplings.[4] The aqueous portion of the solvent is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction Execution : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.

-

Workup : Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(Aryl)-isothiazole.

Experimental Workflow Visualization

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Broader Implications in Drug Discovery

The use of this compound extends beyond a simple synthetic transformation. Incorporating the isothiazole-4-yl moiety can be a strategic decision in a drug discovery campaign. It can serve as a bioisostere for other aromatic systems, potentially improving metabolic stability, altering solubility, or introducing new vector interactions with a protein target. Furthermore, the growing pipeline of boronic acid-based drugs highlights the increasing acceptance and importance of the boronic acid functional group itself as a pharmacophore.[6][20] This reagent, therefore, sits at the intersection of two highly relevant areas of modern medicinal chemistry.

Conclusion

This compound (CAS: 1448859-47-9) is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its robust performance in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of the biologically relevant isothiazole scaffold. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is paramount for its effective and safe utilization. As the demand for novel, structurally diverse small molecules continues to grow, the importance of specialized building blocks like this compound will only increase.

References

- Isothiazole-4-boronic acid | CymitQuimica. URL: https://www.cymitquimica.com/base/files/spec/IN-DA00HX8O_Isothiazole-4-boronic_acid_EN.pdf[9]

- 1448859-47-9 | this compound - ChemScene. URL: https://www.chemscene.com/products/Isothiazol-4-ylboronic-acid-cas-1448859-47-9.html[10]

- This compound | C3H4BNO2S | CID 72213707 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/72213707[12]

- CAS NO. 1448859-47-9 | this compound - 95% | Catalog PBTC353 - Arctom. URL: https://www.arctomsci.com/product/PBTC353.html[11]

- 1448859-47-9|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/1448859-47-9.html[14]

- CAS No : 1448859-47-9| Chemical Name : Isothiazole-4-boronic acid | Pharmaffiliates. URL: https://www.pharmaffiliates.com/en/isothiazole-4-boronic-acid-13988[13]

- Accela ChemBio Inc. (Page 118) @ ChemBuyersGuide.com, Inc. URL: https://www.chembuyersguide.com/company_product_list-118-Accela_ChemBio_Inc..html

- CAS 1448859-47-9: Isothazole-4-boronic acid | CymitQuimica. URL: https://www.cymitquimica.com/isothazole-4-boronic-acid-1448859-47-9

- SAFETY DATA SHEET. URL: https://www.tcichemicals.com/assets/sds/T1914_US_EN.pdf[19]

- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11467204/[1]

- Synthesis & Reactions of thiazole and Isothiazole and preparation or synthesis of Coumarin By Dr H - YouTube. URL: https://www.youtube.

- Suzuki Coupling - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[4]

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00280

- Suzuki reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction[3]

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5030219/

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Suzuki-Miyaura_Coupling[5]

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0036-1588828.pdf[15]

- Safety data sheet - CPAChem. URL: https://www.cpachem.com/msds/SB27870.pdf

- Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22497341/[17]

- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. URL: http://www.orgsyn.org/orgsyn/prep.asp?prep=v87p0275

- Isothiazole synthesis - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/isothiazoles.shtm[18]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8535189/[8]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs[20]

- 17O NMR studies of boronic acids and their derivatives - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00889j

- Design and discovery of boronic acid drugs - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32247209/[6]

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01991[16]

- Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8167332/[7]

- (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. URL: https://www.researchgate.

Sources

- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]

- 10. chemscene.com [chemscene.com]

- 11. arctomsci.com [arctomsci.com]

- 12. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 1448859-47-9|this compound|BLD Pharm [bldpharm.com]

- 15. rsc.org [rsc.org]

- 16. par.nsf.gov [par.nsf.gov]

- 17. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothiazole synthesis [organic-chemistry.org]

- 19. fishersci.com [fishersci.com]

- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-depth Technical Guide to Isothiazol-4-ylboronic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of Isothiazol-4-ylboronic Acid in Synthetic Chemistry

Isothiazole, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The incorporation of a boronic acid functional group at the 4-position of the isothiazole ring gives rise to this compound, a versatile synthetic building block. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its characterization and application, to empower researchers in its effective utilization. The strategic placement of the boronic acid moiety allows for its participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex molecules with potential therapeutic applications.[3][4]

Visualizing the Core Structure

Caption: 2D structure of this compound.

Part 1: Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, storage, and successful application in chemical synthesis.

Physical Properties

This compound is typically a solid at room temperature.[5] While a specific experimental melting point is not widely reported, analogous heterocyclic boronic acids often exhibit melting points in the range of 100-200 °C. The exact melting point can be influenced by the purity of the sample and the presence of any residual solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄BNO₂S | [6] |

| Molecular Weight | 128.95 g/mol | [6] |

| Appearance | Solid | [5] |

| CAS Number | 1448859-47-9 | [7] |

Solubility Profile:

Qualitative solubility tests indicate that this compound is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[8][9] Its solubility in water is expected to be limited, a common characteristic of many small molecule boronic acids. For quantitative applications, it is recommended to determine the solubility in the specific solvent system to be used.

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Water | Slightly Soluble |

Chemical Properties and Stability

Boronic acids are known to be sensitive to air and moisture, and this compound is no exception.[10] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, and in a cool, dry place to prevent degradation.[2] The primary degradation pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved. Isothiazole derivatives, in general, are stable in acidic media but can undergo degradation in alkaline solutions.[11] The thermal stability of this compound has not been extensively reported, but thermogravimetric analysis (TGA) could be employed to determine its decomposition temperature.[12]

Part 2: Experimental Protocols

The following protocols provide a framework for the characterization and application of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure and purity of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: The expected ¹H NMR spectrum will show signals corresponding to the two protons on the isothiazole ring and the hydroxyl protons of the boronic acid group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the isothiazole ring and the boronic acid group. The hydroxyl protons will appear as a broad singlet, and their chemical shift is highly dependent on the solvent and concentration.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Isothiazole H | δ 8.0-9.0 | Singlet |

| Isothiazole H | δ 7.5-8.5 | Singlet |

| B(OH)₂ | δ 5.0-7.0 | Broad Singlet |

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Data Processing and Analysis: The spectrum should display three signals corresponding to the carbon atoms of the isothiazole ring. The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.[13]

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| Isothiazole C | δ 150-160 |

| Isothiazole C | δ 120-130 |

| Isothiazole C-B | δ 130-140 (may be broad) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-200).

-

Data Analysis: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 129. The fragmentation pattern will likely involve the loss of water and other small neutral molecules from the molecular ion.[14][15]

Visualizing the Fragmentation Process:

Caption: Plausible EI-MS fragmentation of this compound.

Suzuki-Miyaura Coupling: A Key Application

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that highlights the synthetic utility of this compound.[3][4]

Protocol for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water (e.g., 4:1 ratio).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-methoxyphenyl)isothiazole.

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Drug Discovery

The isothiazole nucleus is a key component in a variety of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2][16] The introduction of a boronic acid group provides a handle for further molecular elaboration, making this compound a valuable starting material for the synthesis of novel drug candidates. Boronic acid derivatives themselves have shown promise as enzyme inhibitors and therapeutic agents.[17] The combination of the isothiazole scaffold and the boronic acid functionality presents exciting opportunities for the development of new therapeutics targeting a range of diseases.[18][19]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20][21]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[21]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2] Keep away from strong oxidizing agents and moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules with potential applications in drug discovery. A thorough understanding of its physical and chemical properties, coupled with the use of robust experimental protocols, will enable researchers to fully exploit its synthetic potential. This guide serves as a comprehensive resource to facilitate the effective and safe use of this compound in the laboratory.

References

- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Cheminform. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.

- Fu, G. C. (2008). Cross-Coupling Reactions of Organoboron Compounds.

- Hall, D. G. (Ed.). (2011).

- Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews, 71(8), 673.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary celebrating 35 years of innovation.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.

- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.

- Royal Society of Chemistry. (2020). Supplementary Material for Efficiently Self-Healing Boronic Ester Crystals.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed. (2013). Synthesis of isothiazole derivatives with potential biological activity.

- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID.

- Rowe Scientific. (n.d.). Boric Acid (Solid) Safety Data Sheet.

- Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid?.

- Lab Alley. (n.d.). How to Store Boric Acid.

- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.

- MDPI. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds.

- ResearchGate. (2025). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate.

- Slideshare. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview.

- A review on thiazole based compounds & it's pharmacological activities. (2024).

- PubMed Central (PMC). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- Semantic Scholar. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- PubMed Central (PMC). (n.d.). Modulating Thermal Stability and Flexibility in Chitosan Films with Neutral Polyol-Boric Acid Complexes.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. wilsonsalt.com [wilsonsalt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]

- 6. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. laballey.com [laballey.com]

- 11. researchgate.net [researchgate.net]

- 12. Modulating Thermal Stability and Flexibility in Chitosan Films with Neutral Polyol-Boric Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. uab.edu [uab.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 20. rowe.com.au [rowe.com.au]

- 21. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Stability and Storage of Isothiazol-4-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Isothiazol-4-ylboronic Acid in Medicinal Chemistry

This compound is emerging as a critical building block in contemporary drug discovery and development. The isothiazole motif is a bioisostere for various functional groups and is present in a range of biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The boronic acid moiety, a versatile functional group, primarily serves as a key partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1][3][4][5][6]

However, the utility of this compound, like many heteroaromatic boronic acids, is intrinsically linked to its stability. Degradation not only leads to a loss of reactive material but can also introduce impurities that complicate reaction outcomes and purification processes. A thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols are therefore paramount to ensure reproducible and successful synthetic campaigns. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its integrity.

Part 1: The Chemical Stability of this compound: A Multifaceted Challenge

The stability of this compound is not absolute; it is susceptible to several degradation pathways that are common to boronic acids, particularly those bearing heteroaromatic rings. The primary routes of decomposition are protodeboronation, oxidation, and the formation of cyclic anhydrides known as boroxines.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent heterocycle, isothiazole.[7] This is a well-documented and often problematic side reaction in processes utilizing boronic acids, especially in Suzuki-Miyaura coupling reactions.[7] The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the aromatic ring.[7]

For heteroaromatic boronic acids, the position of the boronic acid group relative to the heteroatoms is a critical determinant of stability. While specific studies on this compound are not extensively documented, research on analogous compounds like pyridinyl and thiazolyl boronic acids indicates that 2-substituted heteroaromatic boronic acids are particularly prone to rapid protodeboronation.[8] Although this compound is expected to be more stable than its 2- or 5-substituted counterparts, the potential for this degradation pathway, especially under basic conditions typical of Suzuki-Miyaura couplings, should not be underestimated.[8]

Oxidative Degradation: An Irreversible Pathway

Boronic acids are susceptible to oxidation, which converts the boronic acid to a hydroxyl group, yielding the corresponding phenol (in this case, 4-hydroxyisothiazole) and boric acid.[9] This process is often mediated by reactive oxygen species and can be a significant issue, particularly when handling boronic acids in solution under ambient conditions.[10][11][12] The oxidation of boronic acids is an irreversible process, leading to a permanent loss of the desired starting material.[12] The rate of oxidative degradation can be influenced by the presence of metal catalysts and the reaction environment.[13][14]

Boroxine Formation: A Reversible Dehydration

Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimers called boroxines.[15][16] This is a reversible equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid.[16] While boroxine formation does not represent an irreversible loss of material, it can complicate reaction stoichiometry and lead to issues with solubility and characterization, as the NMR spectra of boroxines differ from their corresponding boronic acids.[17] The equilibrium between the boronic acid and its boroxine is influenced by temperature and the presence of moisture.[16] Storing the solid boronic acid under dry conditions can favor the formation of the boroxine.[16]

Caption: Major degradation pathways of this compound.

Part 2: Recommended Storage and Handling of this compound

Given its susceptibility to moisture, oxygen, and potentially light and heat, the proper storage and handling of this compound are critical for maintaining its purity and reactivity.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on general best practices for air- and moisture-sensitive boronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or below (refrigerated/frozen) | Reduces the rate of decomposition reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby preventing oxidative degradation and hydrolysis-mediated protodeboronation.[18][19][20] |

| Light | Amber vial or stored in the dark | Protects against potential light-induced degradation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents ingress of atmospheric moisture and oxygen. Avoids potential reactions with container materials.[21] |

| Form | Solid | Storing as a solid is generally preferred over solutions, as degradation pathways are often accelerated in solution. |

Handling Procedures

Due to its air- and moisture-sensitive nature, this compound should be handled using appropriate techniques to minimize exposure to the atmosphere.

-

Inert Atmosphere: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere of argon or nitrogen.

-

Rapid Weighing: If a glove box is not available, weigh the required amount of the solid quickly in a fume hood and minimize its exposure time to the air.

-

Inert Gas Blanket: For reactions, flush the reaction vessel with an inert gas before and after adding the boronic acid. Maintain a positive pressure of inert gas throughout the reaction.[18][20]

-

Dry Glassware: Ensure all glassware is thoroughly dried before use, for example, by oven-drying and cooling under a stream of inert gas.[18][19][20]

-

Anhydrous Solvents: Use anhydrous solvents for reactions to prevent hydrolysis and subsequent degradation.

Part 3: Experimental Protocols for Stability Assessment

Regularly assessing the purity and stability of this compound is crucial, especially for long-term storage or before use in sensitive applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

HPLC Method for Stability Monitoring

Reverse-phase HPLC (RP-HPLC) is a common method for assessing the purity of boronic acids and detecting degradation products. However, care must be taken as the aqueous mobile phases used in RP-HPLC can sometimes promote on-column hydrolysis.[22][23]

Objective: To develop a stability-indicating HPLC method to separate this compound from its potential degradation products (isothiazole and 4-hydroxyisothiazole).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point.[24]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

To assess stability, store aliquots of this solution under various conditions (e.g., room temperature, elevated temperature, exposure to light) and in different formulations.

-

At specified time points, dilute the samples to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition and inject them into the HPLC system.

Data Analysis:

-

Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.

-

Look for the appearance of new peaks corresponding to degradation products. The retention time of potential degradation products like isothiazole can be confirmed by injecting a standard of the pure compound.

Caption: Experimental workflow for HPLC-based stability testing.

¹H and ¹¹B NMR Spectroscopy for Structural Verification

NMR spectroscopy is an invaluable tool for confirming the structure of this compound and detecting the formation of boroxines.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the isothiazole ring protons. The presence of broad signals or multiple sets of aromatic signals may indicate the presence of a mixture of the boronic acid and its boroxine trimer.[17] Running the NMR in a solvent like d4-methanol can sometimes help to break up the boroxine and sharpen the signals.[17]

-

¹¹B NMR: Boron-11 NMR is particularly useful for distinguishing between the sp²-hybridized boron of the trigonal planar boronic acid and the sp³-hybridized boron of a tetrahedral boronate species.[25][26] The chemical shift in ¹¹B NMR is sensitive to the coordination state of the boron atom.[26] A typical ¹¹B NMR spectrum of a boronic acid will show a broad peak, and changes in this peak or the appearance of new peaks can indicate degradation or complexation.[26]

Protocol for NMR Sample Preparation and Analysis:

-

Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). Note that solubility may vary, and the choice of solvent can influence the boronic acid/boroxine equilibrium.

-

Acquire a ¹H NMR spectrum to assess the proton environment and look for signs of impurities or boroxine formation.

-

If available, acquire an ¹¹B NMR spectrum to directly probe the boron environment.

-

For stability studies, samples can be prepared and stored under different conditions, and their NMR spectra can be periodically acquired to monitor for any changes.

Conclusion

This compound is a valuable reagent in modern organic synthesis and medicinal chemistry. However, its inherent instability necessitates a proactive approach to its storage, handling, and quality control. The primary degradation pathways of protodeboronation, oxidation, and boroxine formation can be effectively mitigated by storing the compound as a solid at low temperatures under an inert atmosphere and by employing careful handling techniques to minimize exposure to air and moisture. Regular analytical assessment using methods such as HPLC and NMR spectroscopy is essential to ensure the integrity of the material, leading to more reliable and reproducible experimental outcomes. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this compound to its full potential in their synthetic endeavors.

References

- Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. ResearchGate. (n.d.).

- Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. ElectronicsAndBooks. (n.d.).

- How to Store Boric Acid. Lab Alley. (n.d.).

- Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. (2013).

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. (n.d.). Retrieved from [https://application.wiley-vch.de/books/sample/352731391 boronicacids_c01.pdf]([Link] boronicacids_c01.pdf)

- Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar. (n.d.).

- Improving the oxidative stability of boronic acids through stereoelectronic effects. ChemRxiv. (n.d.).

- Protodeboronation. Wikipedia. (n.d.).

- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. (n.d.).

- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. (n.d.).

- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.).

- Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. (n.d.).

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed. (2021).

- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).

- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014).

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. (n.d.).

- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. (n.d.).

- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC - NIH. (n.d.).

- Handling air-sensitive reagents AL-134. MIT. (n.d.).

- Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. (2017).

- Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Comp. The Royal Society of Chemistry. (n.d.).

- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. (2012).

- Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. (n.d.).

- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. (2025).

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).

- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Chemistry Portal. (n.d.).

- Protodeboronation. Organic Chemistry Portal. (n.d.).

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. (n.d.).

- This compound. PubChem. (n.d.).

- Suzuki Coupling. Organic Chemistry Portal. (n.d.).

- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.).

- Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. (2010).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. reddit.com [reddit.com]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. web.mit.edu [web.mit.edu]

- 21. laballey.com [laballey.com]

- 22. researchgate.net [researchgate.net]

- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. waters.com [waters.com]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Isothiazol-4-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazol-4-ylboronic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily owing to its utility as a building block in cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This guide provides a detailed exploration of the expected spectroscopic data for this compound, based on theoretical principles and analysis of related molecular structures. While experimental data for this specific compound is not widely published, this document serves as an expert-level predictive guide for researchers.

Introduction: The Significance of this compound

The isothiazole motif is a key component in a variety of biologically active compounds. When functionalized with a boronic acid group, as in this compound, the molecule becomes a versatile reagent, particularly for Suzuki-Miyaura cross-coupling reactions. This enables the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry for the development of novel pharmaceuticals and functional materials.

The precise knowledge of the molecular structure, confirmed through spectroscopic analysis, is a critical prerequisite for its use in synthesis. Spectroscopic data not only confirms the identity and purity of the compound but also provides insights into its electronic environment, which can influence its reactivity.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, with the IUPAC name 1,2-thiazol-4-ylboronic acid, is foundational to predicting its spectroscopic characteristics. The key features are the five-membered aromatic isothiazole ring and the attached boronic acid moiety (-B(OH)₂).

Molecular Diagram

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Principles and Experimental Causality

¹H and ¹³C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift (δ) is influenced by the electron density around the nucleus. Electronegative atoms or electron-withdrawing groups deshield the nucleus, causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, resulting in an upfield shift.

For boronic acids, the boron atom can influence the electronic environment of the attached aromatic ring. Furthermore, the hydroxyl protons of the boronic acid group are typically broad and may exchange with residual water in the NMR solvent.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would feature signals for the two protons on the isothiazole ring and the two hydroxyl protons of the boronic acid.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| H3 | 8.8 - 9.2 |

| H5 | 8.0 - 8.4 |

| B(OH)₂ | 5.0 - 7.0 |

Rationale for Predictions:

-

H3 and H5: The protons on the isothiazole ring are in an aromatic environment and are expected to appear at high chemical shifts. Based on data for unsubstituted isothiazole, H3 is typically downfield from H5 due to the influence of the adjacent nitrogen atom. The boronic acid group at position 4 will further influence these shifts.

-

B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and will appear as a broad signal that can exchange with water. Their chemical shift is highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectrum